molecular formula C15H16ClNO B1524302 5-(Benzyloxy)indoline hydrochloride CAS No. 92818-37-6

5-(Benzyloxy)indoline hydrochloride

Cat. No. B1524302
CAS RN: 92818-37-6
M. Wt: 261.74 g/mol
InChI Key: GUBPTARUKOOTCV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)indoline hydrochloride is a chemical compound that has been studied for its potential applications in various fields of research and industry. It is used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .


Synthesis Analysis

The synthesis of 5-(Benzyloxy)indoline hydrochloride involves several steps. It is synthesized from phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction initially forms a phenylhydrazone which isomerizes to the respective enamine (or ‘ene-hydrazine’). After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs producing a diimine .


Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)indoline hydrochloride is C15H16ClNO . Its molecular weight is 261.75 g/mol. The InChI code for this compound is 1S/C15H15NO.ClH/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15;/h1-7,10,16H,8-9,11H2;1H .


Chemical Reactions Analysis

5-(Benzyloxy)indoline hydrochloride is used as a reactant in several chemical reactions. For instance, it is used in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions . It is also used in metal-free Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

5-(Benzyloxy)indoline hydrochloride is a solid compound . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Anticancer Drug Development

5-(Benzyloxy)indoline hydrochloride: is being explored for its potential in anticancer drug development. The indoline structure is a common feature in many natural products and synthetic compounds with medicinal value . The compound’s ability to interact with protein amino acid residues through hydrophobic interactions and hydrogen bonding makes it a valuable scaffold in designing drugs that target cancer cells. Its unique bicyclic structure enhances water solubility, which is beneficial for drug formulation .

Antibacterial Agents

Research indicates that indoline derivatives, including 5-(Benzyloxy)indoline hydrochloride , show promise as antibacterial agents. The indoline moiety’s interaction with bacterial proteins can inhibit the growth and proliferation of bacteria, offering a new avenue for treating bacterial infections .

Cardiovascular Therapeutics

The indoline structure is being studied for its role in cardiovascular protection and treatment5-(Benzyloxy)indoline hydrochloride may contribute to the development of new therapeutics that address hypertension and other cardiovascular conditions by modulating blood pressure and cardiac function .

Anti-inflammatory and Analgesic Applications

Due to its structural properties, 5-(Benzyloxy)indoline hydrochloride is being investigated for anti-inflammatory and analgesic applications. Its ability to interact with enzymes and receptors involved in inflammation and pain response makes it a potential candidate for developing new anti-inflammatory and pain-relieving drugs .

Antiviral Activity

Indoline derivatives have shown antiviral activity, and 5-(Benzyloxy)indoline hydrochloride could be part of this promising research. Its structural features may allow it to bind with high affinity to viral proteins, inhibiting viral replication and offering a new strategy for antiviral drug design .

Neuroprotective Effects

The neuroprotective effects of indoline derivatives are an area of interest, with 5-(Benzyloxy)indoline hydrochloride potentially playing a role in protecting neuronal cells from damage. This could lead to applications in treating neurodegenerative diseases and brain injuries .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

5-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15;/h1-7,10,16H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBPTARUKOOTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679386
Record name 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92818-37-6
Record name 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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